molecular formula C20H28N6O B2467589 N2-cyclopentyl-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 946208-60-2

N2-cyclopentyl-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2467589
CAS No.: 946208-60-2
M. Wt: 368.485
InChI Key: PZGNPILLLXQYTB-UHFFFAOYSA-N
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Description

N2-Cyclopentyl-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative with a 1,3,5-triazine core substituted at three positions:

  • Position 2 (N2): Cyclopentyl group (C₅H₉).
  • Position 4 (N4): 3,4-Dimethylphenyl group (C₈H₉(CH₃)₂).
  • Position 6: Morpholine moiety (C₄H₈NO).

Its synthesis likely involves nucleophilic substitution reactions on a triazine scaffold, as seen in related compounds .

Properties

IUPAC Name

2-N-cyclopentyl-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-14-7-8-17(13-15(14)2)22-19-23-18(21-16-5-3-4-6-16)24-20(25-19)26-9-11-27-12-10-26/h7-8,13,16H,3-6,9-12H2,1-2H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGNPILLLXQYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-cyclopentyl-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,3,5-triazine derivatives, which are known for their potential in various therapeutic applications. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C25H29N7O
Molecular Weight 443.5 g/mol
IUPAC Name This compound
Mechanism of Action Inhibition of CDK2

The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, this compound disrupts the phosphorylation of target proteins essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Research indicates that compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance:

  • Triple Negative Breast Cancer (MDA-MB231) : Studies have demonstrated that certain triazine derivatives exhibit selective growth inhibition against MDA-MB231 cells. The most effective compounds reduced cell viability significantly at concentrations as low as 0.06 μM .
  • Mechanistic Insights : The inhibition of DNA topoisomerase IIα and other cancer-related enzymes has been noted as a crucial pathway for the anticancer activity of triazine derivatives .

Other Biological Activities

Beyond anticancer effects, this compound may also interact with various receptors and enzymes:

  • CNS Activity : Research has shown potential interactions with CNS-relevant receptors such as serotonin and adenosine receptors .
  • Inflammation : Some studies suggest that these compounds may possess anti-inflammatory properties by modulating specific pathways involved in inflammatory responses.

Case Studies and Research Findings

  • Inhibition Studies : A library of triazine derivatives was synthesized and screened for antiproliferative activity against breast cancer cell lines. The results indicated that modifications on the phenyl rings significantly affected their potency .
  • Structure-Activity Relationship (SAR) : Detailed SAR analyses have been conducted to optimize the biological activity of these compounds. For instance, the presence of specific substituents on the phenyl rings was correlated with enhanced inhibitory effects on cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazine Derivatives

Compound Name Substituents (N2, N4, 6) Molecular Formula Key Properties/Applications References
Target Compound Cyclopentyl, 3,4-dimethylphenyl, morpholine C₂₁H₂₈N₆O High lipophilicity; potential kinase inhibitor or herbicide
Atrazine (6-Chloro-N-ethyl-N’-isopropyl-triazine) Ethyl, isopropyl, Cl C₈H₁₄ClN₅ Herbicide (photosystem II inhibitor)
4-Chloro-N-methyl-N-phenyl-6-morpholino-triazine Methyl, phenyl, Cl C₁₄H₁₆ClN₅O Crystal structure studied; intermediate
6-Morpholino-N2-phenyl-N4-(3-CF₃-phenyl)-triazine Phenyl, 3-CF₃-phenyl, morpholine C₂₀H₁₉F₃N₆O High electron-withdrawing groups; drug candidate
N,N’-Diethyl-4-chloro-6-morpholino-triazine Diethyl, Cl, morpholine C₁₀H₁₆ClN₅O Reactive chloro group; potential agrochemical
6-Morpholino-N2,N4-diphenyl-triazine Phenyl, phenyl, morpholine C₁₉H₂₀N₆O High symmetry; material science applications

Key Comparisons:

Substituent Effects on Reactivity and Stability: Chloro vs. In contrast, the target compound’s 3,4-dimethylphenyl and cyclopentyl groups enhance stability and steric hindrance, reducing unwanted substitutions. Morpholine’s Role: The morpholine group at position 6 is common across several compounds (). It improves solubility in polar solvents and may participate in hydrogen bonding, critical for biological target interactions.

Biological Activity: Herbicidal Activity: Atrazine’s herbicidal action stems from Cl and alkyl groups disrupting photosynthesis . Pharmaceutical Potential: Compounds with trifluoromethylphenyl () or diphenyl groups () exhibit enhanced binding to hydrophobic protein pockets. The target’s 3,4-dimethylphenyl group offers similar hydrophobicity but with reduced electronegativity compared to CF₃.

Crystallographic and Material Science Applications: The crystal structure of 4-chloro-N-methyl-N-phenyl-6-morpholino-triazine () reveals planar triazine rings with normal bond lengths, suggesting stability. The target compound’s bulkier substituents may alter packing efficiency, impacting material properties. Diphenyl-morpholino triazines () form symmetric structures useful in supramolecular chemistry, whereas the target’s asymmetric substituents could enable novel self-assembly behaviors.

Synthetic Pathways:

  • Most triazines are synthesized via sequential nucleophilic substitutions on trichlorotriazine (). The target compound likely replaces Cl at positions 2 and 4 with cyclopentylamine and 3,4-dimethylaniline, respectively, followed by morpholine addition at position 6.

Research Findings and Implications

  • Agrochemicals: Atrazine’s success as a herbicide highlights the importance of chloro and alkyl groups . The target compound’s aryl groups may reduce environmental persistence while maintaining efficacy.
  • Drug Design: Morpholino-triazines with aryl substituents (e.g., ) show promise in medicinal chemistry. The target’s cyclopentyl group could optimize pharmacokinetics by balancing lipophilicity and metabolic stability.
  • Material Science: Triazines with planar structures () are used in crystal engineering. The target’s steric bulk may hinder crystallization, necessitating advanced co-crystallization techniques.

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